(E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
(E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H19N3O4S and its molecular weight is 445.5g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on thiazolo[3,2-a]pyrimidine derivatives has demonstrated their potential antimicrobial properties. In one study, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized and showed notable antimicrobial activity, suggesting their potential as antibacterial agents (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Anti-inflammatory Properties
The thiazolo[3,2-a]pyrimidine framework has been incorporated into compounds displaying significant anti-inflammatory activities. A study synthesized 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, which exhibited moderate anti-inflammatory activity, suggesting their potential in treating inflammation-related conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Structural and Conformational Studies
Thiazolo[3,2-a]pyrimidine derivatives have also been subjects of structural and conformational studies to understand their molecular characteristics better. One such study evaluated various thiazolo[3,2-a]pyrimidine compounds crystallographically, providing insights into their conformational features and intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
Synthesis and Reactivity
The synthesis and reactivity of thiazolo[3,2-a]pyrimidine derivatives have been extensively explored to expand their potential applications. Studies have reported various synthetic routes and reactions to generate these compounds, revealing their versatility and potential for further functionalization. For example, the synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones has been detailed, highlighting the synthetic accessibility of these compounds (Kulakov, Nurkenov, Turdybekov, Issabaeva, Mahmutova, & Turdybekov, 2009).
Properties
IUPAC Name |
(2E)-2-(furan-3-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-14-8-9-18(31-14)21-20(22(28)26-17-6-4-3-5-7-17)15(2)25-24-27(21)23(29)19(32-24)12-16-10-11-30-13-16/h3-13,21H,1-2H3,(H,26,28)/b19-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQACKSUNPLEURF-XDHOZWIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=COC=C4)S3)C)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=COC=C4)/S3)C)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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